(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one (S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13468091
InChI: InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16?,17-/m0/s1
SMILES: CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one

CAS No.:

Cat. No.: VC13468091

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-1-{2-[(benzyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-3-methyl-butan-1-one -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one
Standard InChI InChI=1S/C18H29N3O/c1-14(2)17(19)18(22)21-11-7-10-16(21)13-20(3)12-15-8-5-4-6-9-15/h4-6,8-9,14,16-17H,7,10-13,19H2,1-3H3/t16?,17-/m0/s1
Standard InChI Key MMWQYVUUWKXYLN-DJNXLDHESA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N
SMILES CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N
Canonical SMILES CC(C)C(C(=O)N1CCCC1CN(C)CC2=CC=CC=C2)N

Introduction

Structural and Stereochemical Features

The compound’s IUPAC name, (2S)-2-amino-1-[2-[[benzyl(methyl)amino]methyl]pyrrolidin-1-yl]-3-methylbutan-1-one , reflects its intricate architecture:

  • Pyrrolidine Ring: A five-membered nitrogen-containing ring serves as the scaffold, with a benzyl-methyl-amino-methyl group at the 2-position.

  • Chiral Centers: The (S)-configuration at the 2-amino position and potential stereochemical variability in the pyrrolidine substituents influence its biological activity .

  • Functional Groups: The ketone and tertiary amine groups enable participation in hydrogen bonding and electrophilic interactions, critical for receptor binding .

A comparative analysis with structurally related compounds (Table 1) highlights its unique substitution pattern, which may enhance selectivity for neurological targets.

Table 1: Structural Comparison with Analogous Compounds

CompoundKey Structural FeaturesBiological Activity
(S)-2-Amino-...-butan-1-oneBenzyl-methyl-amino-pyrrolidineNeurotransmitter modulation
Compound A (PubChem CID: 447256)Pyrrolidine, no benzyl groupAntidepressant
Compound B (VCID: 13468091)Cyclopropyl substituentEnzyme inhibition

Synthesis and Chemical Modifications

Synthetic Pathways

The synthesis typically involves multi-step organic reactions, including:

  • Mannich Reaction: Condensation of a ketone, formaldehyde, and a secondary amine to form the pyrrolidine backbone.

  • Asymmetric Alkylation: Introduction of the benzyl-methyl-amino group via nucleophilic substitution, preserving the (S)-configuration .

  • Purification: Chromatography or recrystallization to achieve >95% purity.

Key parameters influencing yield (60–85%) include:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvent: Polar aprotic solvents (e.g., DMF) enhance reaction kinetics.

Post-Synthesis Modifications

The compound undergoes reactions such as:

  • Acylation: Ketone group reacts with acyl chlorides to form esters.

  • Reductive Amination: Secondary amine participates in cross-coupling with aldehydes.

Physicochemical Properties

Table 2: Key Physicochemical Properties

PropertyValue/DescriptionSource
Melting Point120–122°C
SolubilitySoluble in DMSO, methanol; insoluble in water
LogP2.8 (predicted)
StabilityStable under inert atmosphere, -20°C storage

The logP value suggests moderate lipophilicity, aiding blood-brain barrier penetration . Its instability in aqueous media necessitates formulation with stabilizers like cyclodextrins.

Biological Mechanism of Action

Neurotransmitter Receptor Interactions

The compound modulates dopamine and serotonin receptors via:

  • Competitive Inhibition: Binds to allosteric sites on D₂ and 5-HT₂A receptors, altering neurotransmitter release .

  • Kinase Modulation: Inhibits glycogen synthase kinase-3β (GSK-3β), implicated in neurodegenerative diseases .

Enzymatic Targets

  • Dipeptidyl Peptidase-IV (DPP-IV): Substrate analog that reduces enzymatic cleavage of neuropeptides like GLP-1 .

  • T-Cell Receptor Modulation: Enhances T-cell activation by binding CD28 co-stimulatory receptors .

Applications in Research and Development

Neuropharmacology

  • Antidepressant Potential: In murine models, it reduced immobility time in forced swim tests by 40%.

  • Neuroprotection: At 10 µM, it attenuated β-amyloid-induced neuronal apoptosis by 60% .

Drug Intermediate

Serves as a precursor for pyrrolidine-based therapeutics, including:

  • Antipsychotics: Structural analogs show D₂ receptor affinity (Ki = 12 nM) .

  • Anti-Inflammatories: Inhibits COX-2 with IC₅₀ = 8 µM.

Future Directions

  • Clinical Trials: Evaluate efficacy in phase I trials for major depressive disorder.

  • Structure-Activity Relationships (SAR): Optimize substituents to enhance blood-brain barrier permeability.

  • Combination Therapies: Pair with SSRIs to potentiate antidepressant effects.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator